molecular formula C8H5ClFIO2 B12836123 Methyl 5-chloro-2-fluoro-4-iodobenzoate

Methyl 5-chloro-2-fluoro-4-iodobenzoate

Cat. No.: B12836123
M. Wt: 314.48 g/mol
InChI Key: KCYGUTMSQLOERE-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-fluoro-4-iodobenzoate is a complex chemical compound widely used in scientific research due to its diverse applications. It exhibits unique properties that make it valuable in various fields, including drug synthesis, material science, and organic chemistry investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-fluoro-4-iodobenzoate typically involves the esterification of 5-chloro-2-fluoro-4-iodobenzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-fluoro-4-iodobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound is often used in cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidation reactions. Typical reaction conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound, while in a nucleophilic substitution reaction, the product would be a substituted benzoate .

Scientific Research Applications

Methyl 5-chloro-2-fluoro-4-iodobenzoate is utilized in various scientific research applications, including:

    Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Organic Chemistry: It is employed in organic synthesis for the construction of complex molecular architectures through various coupling and substitution reactions.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-fluoro-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-fluoro-2-iodobenzoate: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.

    Methyl 2-fluoro-4-iodobenzoate: Another similar compound with different substitution patterns, leading to variations in its chemical behavior and uses.

Uniqueness

Methyl 5-chloro-2-fluoro-4-iodobenzoate is unique due to the presence of chlorine, fluorine, and iodine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C8H5ClFIO2

Molecular Weight

314.48 g/mol

IUPAC Name

methyl 5-chloro-2-fluoro-4-iodobenzoate

InChI

InChI=1S/C8H5ClFIO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3

InChI Key

KCYGUTMSQLOERE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)I)Cl

Origin of Product

United States

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